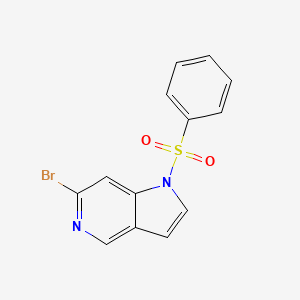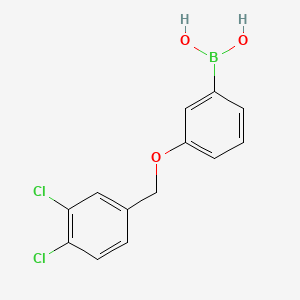
(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BCl2O3 . It has a molecular weight of 296.94. This compound is typically used in laboratory settings .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. The Suzuki-Miyaura coupling is a commonly used method for creating carbon-carbon bonds using organoboron reagents . This reaction involves a palladium-catalyzed cross-coupling between an organoboron compound and a halide or triflate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (benzene ring) attached to a boronic acid group and a dichlorobenzyl group via an oxygen atom .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
科学的研究の応用
Oxo Boron Clusters and Open Frameworks
Boronic acids and their derivatives are instrumental in creating open-framework compounds with layered and three-dimensional structures, exhibiting potential for applications in catalysis, nonlinear optics, and as components in display and lighting devices due to their photoluminescent properties (Lin & Yang, 2011).
Pharmacological Research
Boronic acids are noted for their pharmacological significance, including roles in enhancing drug potency and improving pharmacokinetics. The research has led to the FDA approval of several boronic acid drugs, underscoring their importance in drug discovery and development (Plescia & Moitessier, 2020).
Electrochemical Biosensors
The development of electrochemical biosensors based on ferroceneboronic acid and derivatives for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions showcases the utility of boronic acid derivatives in creating sensitive and selective detection systems (Wang et al., 2014).
Environmental Applications
Boronic acid derivatives are also explored for environmental applications, such as boron removal in seawater desalination processes. This application is crucial for producing drinking water and addresses the challenges of boron toxicity (Tu et al., 2010).
Boronic Acid Sensors
Sensors developed using boronic acid derivatives with double recognition sites have shown improved binding affinity and selectivity. These sensors can detect carbohydrates, catecholamines, ions, and hydrogen peroxide, demonstrating the versatility of boronic acids in sensor technology (Bian et al., 2019).
作用機序
The mechanism of action of boronic acids in chemical reactions often involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination . In the context of Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
将来の方向性
The future directions in the research and application of boronic acids, including “(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid”, are likely to involve the development of more efficient and versatile synthetic methods. The continued exploration of their use in various chemical reactions, particularly in the synthesis of complex organic compounds, is also expected .
特性
IUPAC Name |
[3-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDEZZCBNZPMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=C(C=C2)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655854 |
Source


|
| Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256358-47-0 |
Source


|
| Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

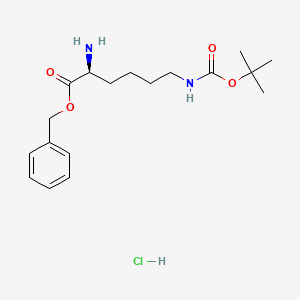



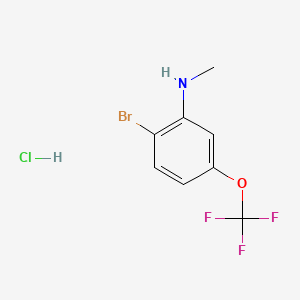
![N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567341.png)
![4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567342.png)
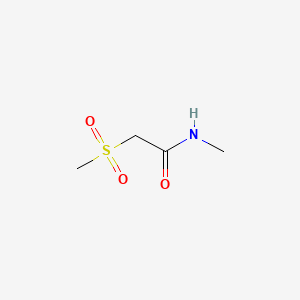
![7-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B567346.png)
![N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B567347.png)



